molecular formula C12H17NO B2417900 [1-(2-Methoxyphenyl)cyclobutyl]methanamine CAS No. 927993-47-3

[1-(2-Methoxyphenyl)cyclobutyl]methanamine

Cat. No.: B2417900
CAS No.: 927993-47-3
M. Wt: 191.274
InChI Key: QYBDUMVPPQVMRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of [1-(2-Methoxyphenyl)cyclobutyl]methanamine typically involves the following steps :

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Methanamine Group: The methanamine group is introduced through a nucleophilic substitution reaction.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is attached via a Friedel-Crafts alkylation reaction.

Industrial Production Methods:

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(2-Methoxyphenyl)cyclobutyl]methanamine can undergo oxidation reactions to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Typical reagents include halides and other nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines or other derivatives.

Properties

IUPAC Name

[1-(2-methoxyphenyl)cyclobutyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-14-11-6-3-2-5-10(11)12(9-13)7-4-8-12/h2-3,5-6H,4,7-9,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBDUMVPPQVMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCC2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.